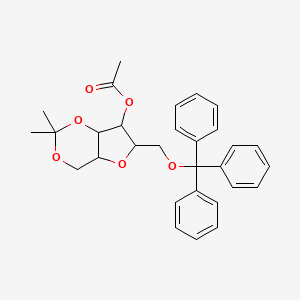
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is a complex organic compound with the molecular formula C30H32O6 and a molecular weight of 488.57 g/mol . It is primarily used in the field of biomedicine and proteomics research . This compound is known for its role in managing various ailments, including diabetes and cancer, by regulating blood glucose levels.
Preparation Methods
The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol involves multiple steps. The synthetic route typically includes the protection of hydroxyl groups, acetylation, and tritylation. The reaction conditions often require the use of solvents like ethanol and specific temperature controls. For instance, the compound is stored at 4°C and has a melting point of 123-125°C .
Chemical Reactions Analysis
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies related to carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol involves its interaction with specific molecular targets and pathways. In the context of diabetes management, the compound exerts its effects by modulating the activity of enzymes involved in glucose metabolism. This regulation helps maintain optimal blood glucose levels. The exact molecular targets and pathways are still under investigation, but the compound’s efficacy in glycemic control is well-documented.
Comparison with Similar Compounds
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol can be compared with other similar compounds, such as:
1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol: This compound has a similar structure but differs in the number and position of acetyl and methyl groups.
2,3,4-Tri-O-acetyl-1,5-anhydro-6-O-methyl-D-glucitol: This compound also shares a similar backbone but has different acetylation patterns.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C30H32O6 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |
InChI |
InChI=1S/C30H32O6/c1-21(31)34-27-25(35-26-19-32-29(2,3)36-28(26)27)20-33-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19-20H2,1-3H3 |
InChI Key |
SOENFNIYAKGMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)
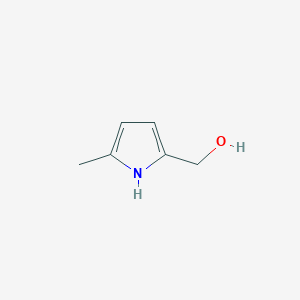
![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)
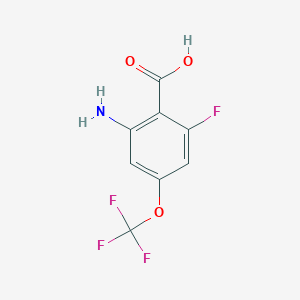
![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)
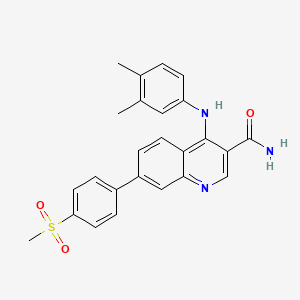
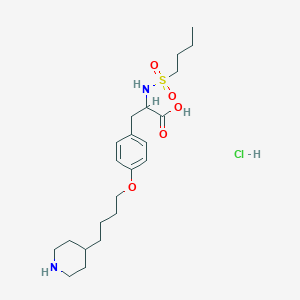
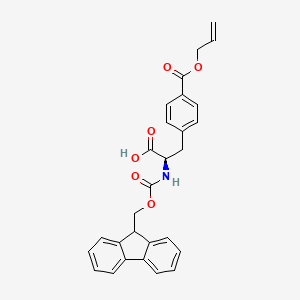

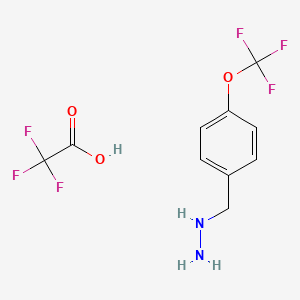
![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
